molecular formula C15H13N3O B3908059 2-[(4-methyl-1-phthalazinyl)amino]phenol

2-[(4-methyl-1-phthalazinyl)amino]phenol

Cat. No.: B3908059
M. Wt: 251.28 g/mol
InChI Key: YKAMQAKVOWIFEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-methyl-1-phthalazinyl)amino]phenol is a chemical compound that has been widely studied for its potential use in various scientific research applications. This compound is also known as MPP and has been found to have interesting biochemical and physiological effects on living organisms.

Mechanism of Action

The exact mechanism of action of 2-[(4-methyl-1-phthalazinyl)amino]phenol is not fully understood. However, it is believed to work by inhibiting the growth and proliferation of cancer cells. MPP has been shown to induce cell cycle arrest and apoptosis in cancer cells, which leads to their death.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, this compound has been found to have other interesting biochemical and physiological effects. It has been shown to have antioxidant properties and may help to protect cells from oxidative stress. It has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-[(4-methyl-1-phthalazinyl)amino]phenol in lab experiments is its potential as a chemotherapy agent. It has been shown to be effective against a variety of cancer cell lines and may have fewer side effects than traditional chemotherapy drugs. However, one limitation of using MPP in lab experiments is its limited solubility in water, which can make it difficult to work with.

Future Directions

There are several future directions for further research on 2-[(4-methyl-1-phthalazinyl)amino]phenol. One area of research is in improving the solubility of the compound, which would make it easier to work with in lab experiments. Another area of research is in studying its potential use in combination with other chemotherapy drugs to increase its effectiveness. Additionally, further research is needed to fully understand the mechanism of action of MPP and its potential use in treating other diseases.
Conclusion:
In conclusion, this compound is a chemical compound that has been widely studied for its potential use in various scientific research applications. Its anti-cancer properties and other interesting biochemical and physiological effects make it a promising area of research. Further research is needed to fully understand its mechanism of action and potential use in treating other diseases.

Scientific Research Applications

2-[(4-methyl-1-phthalazinyl)amino]phenol has been found to have potential applications in various scientific research fields. One of the most promising areas of research is in the field of cancer treatment. MPP has been shown to have anti-cancer properties and has been studied for its potential use as a chemotherapy agent.

Properties

IUPAC Name

2-[(4-methylphthalazin-1-yl)amino]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O/c1-10-11-6-2-3-7-12(11)15(18-17-10)16-13-8-4-5-9-14(13)19/h2-9,19H,1H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKAMQAKVOWIFEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C2=CC=CC=C12)NC3=CC=CC=C3O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.